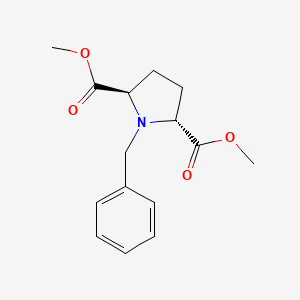

(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Description

(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chiral pyrrolidine derivative featuring a benzyl substituent at the nitrogen atom and two methyl ester groups at the 2R and 5R positions. This compound belongs to a class of bicyclic amines with applications in asymmetric synthesis, medicinal chemistry, and as intermediates for bioactive molecules. Its stereochemical configuration is critical for its reactivity and interaction with biological targets.

Properties

CAS No. |

111138-55-7 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

dimethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 |

InChI Key |

VOUOTBJQQLQSCY-CHWSQXEVSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Esterification: The dimethyl ester groups are introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its use in drug development, particularly for its chiral properties.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₁₆H₁₉NO₄ (estimated).

- Stereochemistry: The (2R,5R) configuration ensures a rigid, non-planar structure, influencing its solubility and enantioselectivity in reactions .

Comparison with Similar Compounds

Structural Analogues: Ester Variations

Key Observations :

- Ester Group Impact : Methyl esters (target compound) are less thermally stable than ethyl esters, leading to discontinuation in commercial catalogs . Ethyl esters exhibit higher stability and are more commonly available .

- Stereochemical Variations : The (2S,5R) diethyl variant () demonstrates how stereochemistry affects commercial synthesis routes and pricing.

Functionalized Pyrrolidine Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano) increase melting points and rigidity, enhancing utility in solid-phase synthesis .

- Biological Relevance : The trans-1-phenyl derivative () is used in X-ray crystallography to study stereoelectronic effects, contrasting with the cis-configuration of the target compound.

Stereochemical and Isomeric Comparisons

Key Observations :

- Cis vs. Trans : Cis isomers (e.g., target compound) are more reactive in cycloaddition reactions but less stable than trans isomers, which form salts readily .

- Desymmetrization : highlights enzymatic desymmetrization of cis-diesters to access enantiopure intermediates, a strategy applicable to the target compound .

Biological Activity

(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H23NO4

- Molar Mass : 305.37 g/mol

- Density : 1.146 g/cm³

- Melting Point : 123-125 °C

- Boiling Point : 145-148 °C (at 0.3 Torr)

- pKa : 5.83 (predicted)

The compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems. It has been studied for its anticonvulsant properties and potential use in treating epilepsy.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, such as this compound, may exhibit broad-spectrum anticonvulsant effects. In particular, studies have shown that related compounds can protect against seizures induced by various models, including:

- Maximal electroshock (MES) test

- Subcutaneous pentylenetetrazole (PTZ) test

- 6-Hz test

These models are crucial for evaluating the efficacy of potential anticonvulsants in preclinical settings .

Study on Anticonvulsant Efficacy

A study published in Pharmacology Biochemistry and Behavior investigated the anticonvulsant activity of a related compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated significant protection across various seizure models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .

| Test Model | Compound | Efficacy |

|---|---|---|

| MES | AS-1 | High |

| PTZ | AS-1 | Moderate |

| 6-Hz | AS-1 | High |

Pharmacokinetic Profile

In terms of pharmacokinetics, AS-1 exhibited favorable absorption and distribution characteristics:

Q & A

Q. What are the established synthetic routes for preparing (2R,5R)-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis of pyrrolidine-2,5-dicarboxylate derivatives typically involves cycloaddition or substitution reactions. For example, a one-pot method using dialkylamines and potassium carbonate in DMF at 150°C for 20 hours has been employed to form pyrrolidine intermediates, followed by benzylation . Stereochemical control is achieved through chiral auxiliaries or catalysts. Reaction conditions such as temperature (e.g., microwave-assisted heating for faster kinetics) and solvent polarity (DMF for high-boiling-point requirements) critically impact diastereoselectivity . Post-synthetic modifications, such as esterification with methyl groups, are performed under acidic or basic conditions to retain configuration .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR provide detailed information on substituent environments. For instance, benzyl protons appear as a multiplet at δ 7.23–7.44 ppm, while ester methyl groups resonate near δ 3.57 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H] at m/z 615.6908 vs. calculated 615.6928) .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for trans-1-phenylpyrrolidine-2,5-dicarboxylate derivatives (R factor = 0.039) .

- TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC with UV detection at 254 nm) .

Q. How can researchers verify the (2R,5R) stereochemistry of this compound?

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- Optical Rotation : Compare experimental [α] values with literature data for (2R,5R) derivatives.

- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents) to confirm ring conformation .

- Single-Crystal X-ray Diffraction : Provides unambiguous stereochemical assignment, as shown in studies of analogous pyrrolidine structures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities or diastereomer formation. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping signals and validates connectivity.

- Isotopic Labeling : Traces unexpected byproducts (e.g., C-labeled starting materials).

- Computational Modeling : Compares experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-31G* level) .

- Crystallographic Refinement : Reconciles bond angles (e.g., C4–C3–N1 = 108.11° vs. computational predictions) .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity.

- Solvent Optimization : Replace DMF with recyclable ionic liquids to improve yield (e.g., from 42% to >60% in method a vs. b ).

- Microwave-Assisted Synthesis : Reduces reaction time from 20 hours to <5 hours, minimizing racemization .

- Flow Chemistry : Ensures consistent temperature/pressure control for scalable production.

Q. What are the emerging applications of this compound in materials science or medicinal chemistry?

- Metal Chelation : The ester and benzyl groups enable coordination with transition metals (e.g., Cu) for catalytic applications .

- Peptide Mimetics : The rigid pyrrolidine backbone serves as a proline analog in protease inhibitor design .

- Polymer Synthesis : Acts as a monomer for chiral polyesters with applications in enantioselective membranes .

Q. How do computational methods aid in predicting the reactivity and stability of this compound?

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility in solution (e.g., ring puckering energy barriers).

- Density Functional Theory (DFT) : Calculates activation energies for ester hydrolysis or benzyl group substitution.

- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.